molecular formula C12H13N B11916985 1-Allyl-1,2-dihydroisoquinoline CAS No. 112096-80-7

1-Allyl-1,2-dihydroisoquinoline

Cat. No.: B11916985
CAS No.: 112096-80-7
M. Wt: 171.24 g/mol
InChI Key: MIAMEJQYCGPFGU-UHFFFAOYSA-N
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Description

1-Allyl-1,2-dihydroisoquinoline is a chemical compound belonging to the class of isoquinolines, which are heterocyclic aromatic organic compounds. Isoquinolines are known for their presence in various natural products and biologically active molecules. The this compound structure features an isoquinoline core with an allyl group attached to the nitrogen atom, making it a valuable scaffold in medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Allyl-1,2-dihydroisoquinoline can be synthesized through several methods. One common approach involves the three-component reaction of isoquinoline, alkyl propiolate, and 1,3-diketones. This reaction proceeds under mild conditions without the need for catalysts, yielding functionalized 1,2-dihydroisoquinolines . Another method involves the reaction of isoquinoline with allyl bromide in the presence of a base, such as potassium carbonate, in an organic solvent like dichloromethane .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques like column chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions: 1-Allyl-1,2-dihydroisoquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Electrophiles like alkyl halides, nucleophiles like amines.

Major Products:

    Oxidation: 1-Allylisoquinoline.

    Reduction: 1-Allyl-1,2,3,4-tetrahydroisoquinoline.

    Substitution: Various substituted isoquinoline derivatives.

Mechanism of Action

The mechanism of action of 1-allyl-1,2-dihydroisoquinoline involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or modulator of specific enzymes, affecting biochemical pathways. Its allyl group allows for covalent binding to active sites, leading to changes in enzyme activity or receptor function .

Comparison with Similar Compounds

    1-Allylisoquinoline: Similar structure but lacks the dihydroisoquinoline moiety.

    1-Allyl-1,2,3,4-tetrahydroisoquinoline: Fully reduced form of 1-allyl-1,2-dihydroisoquinoline.

    1-Benzyl-1,2-dihydroisoquinoline: Similar structure with a benzyl group instead of an allyl group.

Uniqueness: this compound is unique due to its specific combination of the allyl group and the dihydroisoquinoline core. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.

Properties

CAS No.

112096-80-7

Molecular Formula

C12H13N

Molecular Weight

171.24 g/mol

IUPAC Name

1-prop-2-enyl-1,2-dihydroisoquinoline

InChI

InChI=1S/C12H13N/c1-2-5-12-11-7-4-3-6-10(11)8-9-13-12/h2-4,6-9,12-13H,1,5H2

InChI Key

MIAMEJQYCGPFGU-UHFFFAOYSA-N

Canonical SMILES

C=CCC1C2=CC=CC=C2C=CN1

Origin of Product

United States

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